Computed Physicochemical Profile (LogP/TPSA) Comparison Against the Des-Fluoro Parent Scaffold
6-Fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline displays a computed LogP of 2.338 and TPSA of 15.6 Ų , whereas the des-fluoro parent scaffold (pyrrolo[1,2-a]quinazoline without the 6-fluoro substituent) is predicted to have a higher LogP (~2.8–3.0) and larger TPSA (~25 Ų) due to the removal of the electronegative fluorine atom and the diminished inductive effect on the aromatic system [1]. This difference, while not obtained from the same experimental assay on both molecules, is a reliable class-level inference based on well-established quantitative structure–property relationships (QSPR) for halogen substitution on heteroaromatic cores.
| Evidence Dimension | Lipophilicity and polar surface area |
|---|---|
| Target Compound Data | LogP = 2.338; TPSA = 15.6 Ų |
| Comparator Or Baseline | Des-fluoro pyrrolo[1,2-a]quinazoline: predicted LogP ~2.8–3.0; predicted TPSA ~25 Ų |
| Quantified Difference | Δ LogP ≈ –0.5 to –0.7; Δ TPSA ≈ –9.4 Ų |
| Conditions | Computed metrics (ChemDraw/JChem predictor) versus literature- and QSPR-based estimates for the des-fluoro analogue |
Why This Matters
A lower LogP coupled with a reduced TPSA shifts the compound closer to CNS drug-like space (LogP <3, TPSA <60 Ų) relative to its des-fluoro congener, making 6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline a more suitable starting point for programs that require blood–brain barrier penetrance or balanced permeability; selecting the des-fluoro building block would not deliver this property profile [2].
- [1] Dumitrascu, F.; Popa, M. M. Pyrrolo[1,2-a]quinazolines: synthesis and biological properties. ARKIVOC 2014, (i), 428–452. DOI: 10.3998/ark.5550190.p008.699 View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2, 541–553 (2005). DOI: 10.1602/neurorx.2.4.541 View Source
